molecular formula C8H15NO B13619752 9-Oxabicyclo[3.3.1]nonan-2-amine

9-Oxabicyclo[3.3.1]nonan-2-amine

Cat. No.: B13619752
M. Wt: 141.21 g/mol
InChI Key: RYQMNJAANZCPSV-UHFFFAOYSA-N
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Description

9-Oxabicyclo[331]nonan-2-amine is a bicyclic amine compound characterized by a unique structure that includes an oxygen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxabicyclo[3.3.1]nonan-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cycloocta-1,5-diene with reagents such as N-bromosuccinimide in the presence of sodium peroxodisulfate or benzoyl peroxide . This reaction leads to the formation of intermediate compounds, which can then be further modified to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

9-Oxabicyclo[3.3.1]nonan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

9-Oxabicyclo[3.3.1]nonan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Oxabicyclo[3.3.1]nonan-2-amine involves its interaction with molecular targets through its amine group. This interaction can influence various biochemical pathways, depending on the specific application. The compound’s bicyclic structure also contributes to its unique reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxabicyclo[3.3.1]nonan-2-amine is unique due to its specific bicyclic structure with an oxygen atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

9-oxabicyclo[3.3.1]nonan-2-amine

InChI

InChI=1S/C8H15NO/c9-7-5-4-6-2-1-3-8(7)10-6/h6-8H,1-5,9H2

InChI Key

RYQMNJAANZCPSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C(C1)O2)N

Origin of Product

United States

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